5-Methylaminouracil
Overview
Description
5-Methylaminouracil is a chemical compound with the IUPAC name 5-(methylamino)-2,4(1H,3H)-pyrimidinedione . It has a molecular weight of 141.13 and is typically stored in a dark, dry place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)
. This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, it’s known that 5-aminouracil, a related compound, has been used as a substitute of thymine in the chemistry of DNA oligonucleotides .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Scientific Research Applications
Antitumor Activity
5-Methylaminouracil, a derivative of uracil, has been studied for its antitumor activity. A notable derivative, 5-(5′,6′-benzocoumaro-3′-yl)methylaminouracil (BCMU), demonstrates significant antitumor activity, especially in its liposomal form. BCMU, compared to 5-fluorouracil, a well-known antitumor drug, has shown increased tumor growth inhibition and increased the lifetime of experimental animals. The liposomal form of BCMU is superior in both qualitative and quantitative terms to its nonmodified compound and 5-fluorouracil (Marchenko et al., 2006).
Potential Mechanism of Action
In vivo studies of BCMU, a derivative of this compound, have suggested a direct interaction with DNA molecules, forming stable complexes. This interaction is associated with chromatin condensation, nuclear picnosis, increased DNase activity, and the appearance of high-molecular DNA fragments in cancer cells. This mechanism might contribute to its antitumor activity (Kopylchuk et al., 2007).
Pharmaceutical Developments
Developments in pharmaceutical applications of this compound derivatives include the synthesis of novel compounds and their evaluation for medicinal use. The reaction of 5-aminouracil with ethyl cyanoacetate using microwave irradiation has been explored to produce derivatives with potential therapeutic applications. These derivatives have been optimized and investigated for their structural properties and stability, highlighting the ongoing research into the pharmaceutical applications of this compound and its derivatives (Fahim & Abu-El Magd, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-aminouracil, interact with the enzyme ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of nucleic acids, which are vital for the functioning of cells.
Mode of Action
It’s structurally similar compound, 5-aminouracil, has been reported to bind as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens . This interaction could potentially disrupt the normal functioning of the DNA molecule, leading to various downstream effects.
Biochemical Pathways
Similar compounds like 5-aminouracil are known to inhibit the incorporation of guanosine into nucleic acids , which could potentially disrupt several biochemical pathways related to DNA replication and protein synthesis.
Result of Action
Similar compounds like 5-aminouracil have been reported to act as a cell cycle inhibitor , blocking the mitotic cycle, which could potentially lead to antitumor, antibacterial, and antiviral effects .
Biochemical Analysis
Biochemical Properties
It is known that uracil derivatives, such as 5-Methylaminouracil, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It is plausible that this compound could influence cell function by interacting with cellular biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
properties
IUPAC Name |
5-(methylamino)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRPKHXNULRIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292256 | |
Record name | 5-Methylaminouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7577-92-6 | |
Record name | NSC81178 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylaminouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystallographic information available for a compound related to 5-Methylaminouracil?
A1: A preliminary crystallographic investigation was conducted on 4-Methyl-5-ethyluracil []. While not identical to this compound, this compound shares a similar core structure. The study determined the lattice constants and space-group data from rotation and Weissenberg photographs. The angular constants of the direct cells were determined using the method of angular lag. The crystal densities were determined by flotation. []
Q2: Are there any studies investigating the inhibitory effects of compounds related to this compound?
A2: Yes, the inhibitory effect of 6-methyluracil derivatives on the free-radical oxidation of 1,4-dioxane has been studied []. Although the specific compound this compound isn't mentioned, this research sheds light on the potential antioxidant properties of similar uracil derivatives.
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